4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE
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Overview
Description
4,7-DIOXA-11-AZATRICYCLO[8500(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE is a complex organic compound with a unique tricyclic structureIts molecular formula is C12H13NO3, and it has a molecular weight of 219.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, in medicinal applications, the compound may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene
- 4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0,2,6]decan-9-one
Uniqueness
4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h][1]benzazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-3-1-2-8-6-10-11(7-9(8)13-12)16-5-4-15-10/h6-7H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGVNYPNFVESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2NC(=O)C1)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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